Butyl laurate

Overview

Description

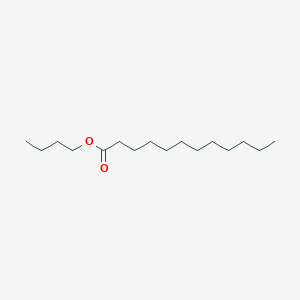

Butyl laurate (CAS 106-18-3; EINECS 203-370-3) is an ester derived from lauric acid (C12:0 fatty acid) and butanol. It is commonly utilized in industrial and cosmetic formulations due to its properties as an emollient, lubricant, and solvent. Regulatory information classifies it under HS code 2915900090, with applications spanning pharmaceuticals, personal care products, and industrial lubricants .

Preparation Methods

Enzymatic Esterification Using Immobilized Rhizopus oryzae Lipase

The immobilization of Rhizopus oryzae lipase onto silica aerogel has emerged as a highly efficient method for butyl laurate synthesis . This approach leverages the stability and reusability of the immobilized enzyme, achieving a yield of 90.5% under optimal conditions.

Reaction Mechanism and Optimization

The esterification of lauric acid with butanol follows a ping-pong bi-bi mechanism, where the lipase facilitates acyl transfer between the acid and alcohol. Key parameters influencing the reaction include:

-

Molar ratio of butanol to lauric acid (1.2–5 mol/mol)

-

Lipase loading (100–700 IU)

-

Hexane volume (3–9 mL)

Using response surface methodology (RSM), researchers identified lipase loading as the most critical factor, contributing 58% to the overall yield variance . Excess butanol or hexane volume inversely affected conversion rates due to substrate inhibition and reduced enzyme-substrate interaction.

Optimal Conditions and Performance

| Parameter | Optimal Value |

|---|---|

| Molar ratio (butanol:lauric acid) | 1.2 |

| Lipase loading | 550 IU |

| Hexane volume | 3 mL |

| Yield | 90.5% |

The immobilized lipase retained 85% of its initial activity after 26 reuse cycles, demonstrating exceptional operational stability .

Halophilic Lipase-Catalyzed Synthesis from Palm Oil Derivatives

Halophilic lipase from Marinobacter litoralis SW-45 offers a robust platform for synthesizing this compound from palm oil (CPO) and palm kernel oil (CPKO) . This two-step process involves hydrolysis of triglycerides to free fatty acids (FFAs), followed by esterification with butanol.

Hydrolysis and Esterification Workflow

-

Hydrolysis : Crude oils are treated with Thermomyces lanuginosus lipase (TLL) at 50°C in diethyl ether or heptane, yielding FFAs.

-

Esterification : FFAs react with butanol under halophilic lipase catalysis, with parameters optimized via a one-factor-at-a-time (OFAT) approach.

Substrate-Specific Optimization

| Parameter | CPO-Derived FFAs | CPKO-Derived FFAs |

|---|---|---|

| Temperature | 40°C | 45°C |

| Agitation speed | 150 rpm | 230 rpm |

| Butanol:FFA molar ratio | 1:1 | 5:1 |

| NaCl concentration | 9% (w/v) | 15% (w/v) |

| Reaction time | 60 min | 15 min |

| Conversion yield | 62.2% | 69.1% |

The higher NaCl requirement for CPKO-derived FFAs underscores the halophilic nature of the enzyme, which thrives in saline environments .

Optimization Methodologies: RSM vs. OFAT

Response Surface Methodology (RSM)

RSM employs multivariate analysis to model interactions between factors, enabling precise identification of optimal conditions. In Rhizopus oryzae-catalyzed synthesis, RSM reduced experimental runs by 40% compared to traditional methods while achieving a 90.5% yield .

One-Factor-at-a-Time (OFAT)

OFAT sequentially varies individual parameters while keeping others constant. Though simpler, it overlooks factor interactions, as evidenced by the lower yields (62.2–69.1%) in halophilic lipase systems .

Comparative Efficiency

Operational Stability and Reusability of Biocatalysts

Immobilized Rhizopus oryzae lipase exhibits superior reusability, maintaining 85% activity after 26 batches, attributable to the silica aerogel’s protective matrix . In contrast, halophilic lipase systems lack published data on long-term stability, though their salt-tolerant nature suggests potential for repeated use in high-salinity environments .

Comparative Analysis of Enzymatic Synthesis Approaches

While Rhizopus oryzae offers higher yields and reusability, Marinobacter litoralis provides a cost-effective route for valorizing low-grade palm oils.

Biological Activity

Butyl laurate, an ester derived from lauric acid and butanol, is a compound of interest in various biological and industrial applications. Its chemical structure is represented by the molecular formula and it has a molecular weight of 256.424 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, applications in biocatalysis, and its role in biorefinery processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.424 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 305.5 ± 10.0 °C |

| Melting Point | −10 °C |

| Flash Point | 139.8 ± 8.9 °C |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for use in various applications including pharmaceuticals and food preservation. Research indicates that this compound demonstrates both antibacterial and antifungal activities.

Case Studies

-

Antimicrobial Efficacy :

A study published in Microbial Pathogenesis investigated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth effectively, with inhibition zones comparable to standard antibiotics . -

Fungal Inhibition :

In another study focusing on fungal pathogens, this compound was found to inhibit the growth of Fusarium oxysporum, a significant plant pathogen. The concentration-dependent activity suggested potential use in agricultural settings to protect crops from fungal infections .

Biocatalytic Applications

This compound is also utilized in biocatalysis, particularly in the synthesis of various esters and glycosides through enzymatic processes.

Enzymatic Synthesis

A notable research effort involved the use of commercial lipases to catalyze the transesterification of lauric acid with butanol to produce this compound. This process not only highlights the efficiency of enzymatic reactions but also emphasizes the compound's utility in producing bioactive esters from renewable resources .

Role in Biorefineries

The valorization of agricultural waste into valuable compounds is a growing area of interest, particularly through biorefineries that utilize lignocellulosic biomass.

Integrated Approach

A study demonstrated an integrated approach where wheat bran was enzymatically processed to yield both pentyl xylosides and D-glucose and D-xylose laurate esters using this compound as an acyl donor. This method showcases how this compound can be part of sustainable processes aimed at converting waste into useful products .

Scientific Research Applications

Food Industry

Butyl laurate is utilized as a food additive due to its emulsifying properties. It helps stabilize food products by improving texture and consistency. Its safety profile has led to its approval for use in various food applications.

Cosmetics and Personal Care

In the cosmetics industry, this compound serves as an emollient and skin conditioning agent. It enhances the spreadability of formulations and provides a smooth texture to creams and lotions. Its non-greasy feel makes it suitable for various cosmetic products .

Pharmaceuticals

This compound is being investigated for its potential in drug delivery systems. Its ability to form micelles allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability . Additionally, it has been studied for its role in enhancing the permeability of drugs across biological membranes.

Biochemical Research

As a biochemical reagent, this compound is used in various assays related to enzyme activity and metabolic processes. It has been linked to studies involving apoptosis, autophagy, and inflammation pathways .

Case Study 1: Enzymatic Synthesis

A study demonstrated the successful synthesis of this compound using immobilized lipase from Rhizopus oryzae. The reaction was carried out under optimized conditions that yielded high conversion rates without the need for organic solvents, showcasing a green chemistry approach .

Case Study 2: Application in Drug Delivery

Research highlighted the use of this compound in formulating drug delivery systems that enhance the absorption of poorly soluble drugs. The study found that micelles formed with this compound significantly improved drug solubility and bioavailability in vitro .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Emulsifier | Improves texture and stability |

| Cosmetics | Emollient | Enhances spreadability |

| Pharmaceuticals | Drug delivery | Increases solubility of hydrophobic drugs |

| Biochemical Research | Enzyme assays | Facilitates studies on metabolic pathways |

Chemical Reactions Analysis

Esterification of Lauric Acid with 1-Butanol

-

Catalyst : Crude lipase from Carica papaya latex.

-

Conditions :

-

Solvent-free system at 55°C, water activity (aₐ) = 0.46.

-

Molar ratio of lauric acid to 1-butanol = 1:12.

-

-

Results :

Transesterification of Trilaurin with 1-Butanol

-

Catalyst : Carica papaya or Carica pentagona latex.

-

Conditions :

-

55°C, solvent-free system.

-

Enzyme loading: 8% (w/w) of substrates.

-

-

Results :

Halophilic Lipase-Catalyzed Esterification

-

Catalyst : Marinobacter litoralis SW-45 lipase.

-

Conditions :

-

Heptane (for palm oil-derived FFAs) or solvent-free system (for palm kernel oil-derived FFAs).

-

40–45°C, 150–230 rpm agitation, 50% biocatalyst concentration.

-

-

Results :

Temperature Dependence

| Temperature (°C) | Normalized Synthesis Rate (%) |

|---|---|

| 30 | 35 |

| 40 | 63 |

| 50 | 84 |

| 55 | 100 (max yield) |

| 60 | 100 (thermal stability) |

Normalized synthesis rates for enzymatic esterification .

Solvent Systems

-

Heptane : Preferred for lipase-catalyzed reactions due to substrate solubility .

-

Solvent-free systems : Reduce costs and enable higher substrate loading .

Hydrolysis of this compound

Reverse hydrolysis reactions regenerate lauric acid and 1-butanol:

-

Catalyst : Thermomyces lanuginosus lipase (TLL).

-

Conditions : Hydrolysis of crude palm/kernel oils in diethyl ether or heptane at 50°C .

-

Application : Intermediate step for producing free fatty acids prior to esterification.

Comparative Analysis of Catalytic Methods

| Parameter | Enzymatic (55°C) | Thermal (55°C) |

|---|---|---|

| Conversion (24h) | 9.8–14.6% | 0.5–1.7% |

| Reaction Time | 70h (20% yield) | 70h (8% yield) |

| Energy Efficiency | High | Low |

| Byproducts | Minimal | Significant |

Data from esterification studies .

Industrial Considerations

Comparison with Similar Compounds

Chemical Structure and Properties

Butyl laurate belongs to the family of laurate esters, which vary based on the alcohol moiety esterified with lauric acid. Key structural and functional distinctions include:

| Compound | Alcohol Component | Molecular Formula | Molecular Weight (g/mol) | Key Functional Properties |

|---|---|---|---|---|

| This compound | Butanol | C₁₆H₃₂O₂ | 256.43 | High lipophilicity, low volatility |

| Methyl Laurate | Methanol | C₁₃H₂₆O₂ | 214.35 | Biofuel additive, surfactant |

| Stearyl Laurate | Stearyl alcohol | C₃₀H₆₀O₂ | 452.81 | Solid emollient, high melting point |

- This compound : Exhibits balanced solubility in organic solvents, making it suitable for emulsified systems .

- Methyl Laurate : Widely used in biodiesel production due to its low viscosity and compatibility with engine systems .

- Stearyl Laurate : Solid at room temperature, ideal for sustained-release formulations in pharmaceuticals .

Research Findings and Data Tables

Table 1: Comparative Bioavailability of Laurate Esters in Drug Delivery

Note: LogP values indicate lipophilicity, correlating with membrane interaction efficiency .

Table 2: Environmental Impact Assessment

| Compound | Biodegradability (%) | Ecotoxicity (LC50, mg/L) |

|---|---|---|

| This compound | 85 | >100 (Daphnia magna) |

| Methyl Laurate | 92 | 75 (Fish) |

| Stearyl Laurate | 78 | >100 (Algae) |

Data derived from safety assessments under OECD guidelines .

Properties

IUPAC Name |

butyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-13-14-16(17)18-15-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYEUQMPZIGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059336 | |

| Record name | Butyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity, peanut odour | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 18.00 mm Hg | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents; insoluble in water | |

| Record name | Butyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.863 | |

| Record name | Butyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-18-3 | |

| Record name | Butyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23985OCM4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7 °C | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.